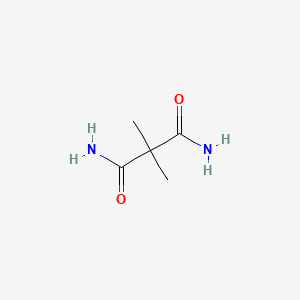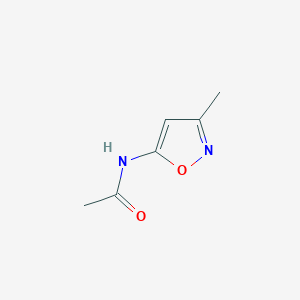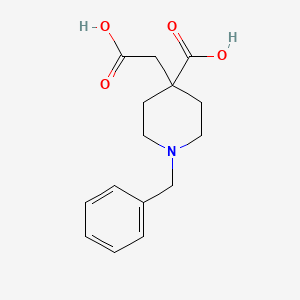
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene core structure, which is functionalized with sulfonic acid and amino groups. It is primarily used in dye chemistry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- typically involves the sulfonation of anthracene followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated anthracene undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production often follows similar steps but on a larger scale, with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the anthracene core.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives or fully reduced anthracene compounds.
Substitution: Halogenated anthracenes or other substituted derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light exposure.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with light and generate reactive oxygen species. This photodynamic activity is harnessed in applications like photodynamic therapy, where it targets cellular components and induces cell death in cancerous tissues. The sulfonic acid group enhances solubility, while the amino group can participate in hydrogen bonding, influencing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Similar structure but with a hydroxyl group instead of a sulfonic acid group.
2-Anthraquinonesulfonic acid: Lacks the amino group, affecting its reactivity and applications.
1,4-Diaminoanthraquinone: Contains two amino groups, leading to different chemical properties and uses.
Uniqueness: 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- is unique due to its combination of sulfonic acid and amino groups, which confer specific solubility and reactivity properties. This makes it particularly valuable in dye chemistry and photodynamic applications, where these functional groups play crucial roles in the compound’s performance.
Properties
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16/h1-6H,15H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHANOBYYVNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058895 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-62-5 | |
| Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-anthraquinonesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-anthraquinonesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


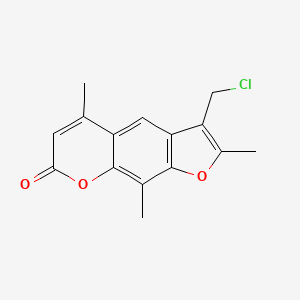
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)

![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)

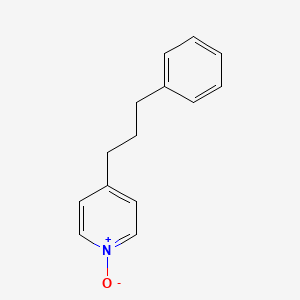
![[Chloro(phosphono)methyl]phosphonic acid](/img/structure/B1606384.png)
![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)
![Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate](/img/structure/B1606386.png)
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)
